molecular formula C13H9BrClFS B7998363 1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998363
M. Wt: 331.63 g/mol
InChI Key: DWEIQFQSMLNIRV-UHFFFAOYSA-N
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Description

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted aromatic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction can convert it back to the sulfide.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted aromatic compounds can be formed.

    Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

    Reduction Products: The sulfide form of the compound is the major product of reduction reactions.

Scientific Research Applications

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It may be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfanylmethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both halogen atoms and the sulfanylmethyl group, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-1-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEIQFQSMLNIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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